molecular formula C5H4BrF3N2O B15226974 5-Bromo-1-methyl-4-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one

5-Bromo-1-methyl-4-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B15226974
M. Wt: 245.00 g/mol
InChI Key: MFHYMKGLKRFNGT-UHFFFAOYSA-N
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Description

5-Bromo-1-methyl-4-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one is a chemical compound that belongs to the class of pyrazolones Pyrazolones are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-methyl-4-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one typically involves the reaction of 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-methyl-4-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acids, while reduction can produce dihydropyrazole derivatives. Substitution reactions can result in a variety of functionalized pyrazolones.

Scientific Research Applications

5-Bromo-1-methyl-4-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-1-methyl-4-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1-methyl-3H-pyrazol-3-one
  • 4-(Trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one
  • 1-Methyl-4-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one

Uniqueness

5-Bromo-1-methyl-4-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C5H4BrF3N2O

Molecular Weight

245.00 g/mol

IUPAC Name

3-bromo-2-methyl-4-(trifluoromethyl)-1H-pyrazol-5-one

InChI

InChI=1S/C5H4BrF3N2O/c1-11-3(6)2(4(12)10-11)5(7,8)9/h1H3,(H,10,12)

InChI Key

MFHYMKGLKRFNGT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=O)N1)C(F)(F)F)Br

Origin of Product

United States

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